molecular formula C11H14FN B13494642 3-(4-Fluorobenzyl)cyclobutan-1-amine

3-(4-Fluorobenzyl)cyclobutan-1-amine

Cat. No.: B13494642
M. Wt: 179.23 g/mol
InChI Key: JFCFXMPYUGJSTK-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)cyclobutan-1-amine is an organic compound that features a cyclobutane ring substituted with a 4-fluorobenzyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)cyclobutan-1-amine typically involves the nucleophilic substitution reaction of 4-fluorobenzyl chloride with cyclobutanamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzyl)cyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Fluorobenzyl)cyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorobenzyl)cyclobutan-1-amine
  • 3-(4-Methylbenzyl)cyclobutan-1-amine
  • 3-(4-Methoxybenzyl)cyclobutan-1-amine

Uniqueness

3-(4-Fluorobenzyl)cyclobutan-1-amine is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity compared to its analogs. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]cyclobutan-1-amine

InChI

InChI=1S/C11H14FN/c12-10-3-1-8(2-4-10)5-9-6-11(13)7-9/h1-4,9,11H,5-7,13H2

InChI Key

JFCFXMPYUGJSTK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)CC2=CC=C(C=C2)F

Origin of Product

United States

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